N,2,2-Trimethylhydrazinecarbothioamide
Description
Structure
3D Structure
Properties
CAS No. |
21076-58-4 |
|---|---|
Molecular Formula |
C4H11N3S |
Molecular Weight |
133.22 g/mol |
IUPAC Name |
1-(dimethylamino)-3-methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-5-4(8)6-7(2)3/h1-3H3,(H2,5,6,8) |
InChI Key |
JSUDNYBCWXHLQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NN(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N,2,2 Trimethylhydrazinecarbothioamide
Established Synthetic Routes to N-Substituted Hydrazinecarbothioamides
The foundational methods for synthesizing the hydrazinecarbothioamide core involve the formation of a thiourea-like linkage with a hydrazine (B178648) moiety. These routes are well-documented and offer reliable pathways to the target scaffold.
A primary and widely used method for the synthesis of N-substituted hydrazinecarbothioamides is the condensation reaction between a hydrazide (acylhydrazine) and an isothiocyanate. mdpi.comturkjps.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate.
For the specific synthesis of N,2,2-Trimethylhydrazinecarbothioamide, the logical precursors would be 1,1-dimethylhydrazine and methyl isothiocyanate. The reaction proceeds as a direct addition of the hydrazine to the C=S bond of the isothiocyanate.
General Reaction Scheme:
Reactant 1: A substituted hydrazine (e.g., 1,1-dimethylhydrazine)
Reactant 2: An isothiocyanate (e.g., Methyl isothiocyanate)
Product: The corresponding N-substituted hydrazinecarbothioamide
The synthesis of various hydrazinecarbothioamide derivatives has been successfully achieved by refluxing the corresponding hydrazide and isothiocyanate in a suitable solvent, such as ethanol (B145695). turkjps.orgnih.gov In some cases, a catalytic amount of acid, like glacial acetic acid, is used to facilitate the reaction. nih.gov
General protocols for thiourea (B124793) synthesis can be adapted to produce hydrazinecarbothioamides. A notable environmentally friendly approach involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.org This method avoids the use of toxic and often volatile isothiocyanates. organic-chemistry.org
In the context of this compound, this protocol would involve using 1,1-dimethylhydrazine as the amine component. The reaction with carbon disulfide, typically under basic conditions, would form a dithiocarbamate intermediate, which can then react further or be trapped. Subsequent methylation would yield the final product.
Another approach involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent, activated by trifluoroacetic acid anhydride, to react with various nucleophiles, including amines and hydrazines. organic-chemistry.org
The yield and selectivity of hydrazinecarbothioamide synthesis are highly dependent on the choice of precursors and reaction conditions. The electronic properties of substituents on the precursors can significantly influence reactivity. mdpi.com
Key Factors Influencing Reaction Outcomes:
Solvent: Ethanol is a commonly used solvent, often providing good yields. mdpi.comturkjps.org
Temperature: Reactions are typically carried out under reflux, although some classical methods proceed at room temperature over longer durations. mdpi.comnih.gov
Catalyst: Catalytic amounts of acid can be employed to enhance reaction rates. nih.gov
Reaction Time: Conventional heating methods may require several hours (270–300 minutes). mdpi.com
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times to as little as 5 minutes while also slightly increasing yields, presenting a more efficient and environmentally friendly alternative. mdpi.com
Table 1: Comparison of Reaction Conditions for Hydrazinecarbothioamide Synthesis
| Method | Typical Reaction Time | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Heating (Reflux) | 4.5 - 5 hours | Reflux (e.g., Ethanol) | Well-established, simple setup | mdpi.com |
| Microwave Irradiation | ~5 minutes | Set Power (e.g., 200 W) | Drastically reduced reaction time, slightly increased yields, energy efficient | mdpi.com |
Advanced Synthetic Strategies for Complex Analogues
To generate more complex analogues and create diverse molecular libraries, chemists have turned to more sophisticated synthetic strategies. These methods offer greater efficiency and the ability to construct intricate molecular architectures.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a powerful tool in modern synthetic chemistry. dovepress.comrsc.org MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. dovepress.com
While a specific MCR for this compound is not prominently described, MCRs are used to synthesize related heterocyclic structures like pyrazolines, which incorporate a carbothioamide moiety. acs.org For instance, one-pot, four-component syntheses in green solvents like water have been developed for pyrazoline derivatives. acs.org Isocyanide-based MCRs, such as the Ugi reaction, are frequently employed to create complex amide and peptide-like structures and can be adapted for the synthesis of thiourea-containing molecules. beilstein-journals.org
The selective functionalization of the hydrazinecarbothioamide scaffold is crucial for creating complex analogues and for structure-activity relationship studies. This involves introducing various substituents at different positions of the core molecule.
One common strategy is the synthesis of N-acyl thiourea derivatives. This involves the condensation of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate intermediate, which then reacts with an amine or hydrazine to yield the N-acyl thiourea. nih.gov This allows for the introduction of a wide variety of acyl groups.
Furthermore, selective N-functionalization of the hydrazine moiety itself is a viable strategy. For example, methods for the regiospecific N-functionalization of arylhydrazines with alcohols and acids have been developed, which could be adapted to modify the hydrazine portion of the target molecule before or after the formation of the carbothioamide group. nih.gov
Table 2: Key Synthetic Strategies and Their Applications
| Strategy | Description | Potential Application for Analogues | Reference |
|---|---|---|---|
| Condensation of Hydrazides and Isothiocyanates | Direct addition of a hydrazide to an isothiocyanate. | Core synthesis of various N-substituted hydrazinecarbothioamides. | mdpi.comturkjps.org |
| Multi-Component Reactions (MCRs) | One-pot reaction of three or more components. | Rapid generation of complex heterocyclic analogues containing the carbothioamide moiety. | dovepress.comrsc.org |
| N-Acylation | Introduction of an acyl group via an acyl isothiocyanate intermediate. | Creation of N-acyl hydrazinecarbothioamide derivatives with diverse functionalities. | nih.gov |
Spectroscopic and Crystallographic Elucidation of N,2,2 Trimethylhydrazinecarbothioamide Structure and Conformation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For N,2,2-trimethylhydrazinecarbothioamide, a combination of one- and two-dimensional NMR techniques would be employed to characterize its unique arrangement of hydrazine (B178648) and methyl groups.
The ¹H NMR spectrum of this compound is expected to provide distinct signals corresponding to the various proton environments within the molecule. Three primary sets of signals would be anticipated: those for the two equivalent methyl groups attached to the N2 hydrazine nitrogen, the single methyl group on the amide nitrogen, and the protons of the two N-H groups.
The geminal dimethyl protons [N(CH₃)₂] would likely appear as a sharp singlet due to their chemical equivalence and the absence of adjacent protons for coupling. The methyl group attached to the amide nitrogen [C(=S)NH(CH₃)] would also produce a singlet. The chemical shifts of these methyl groups are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The N-H protons are expected to appear as broader signals further downfield, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.
Expected ¹H NMR Data Table for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N(CH₃)₂ | 2.8 - 3.2 | Singlet | 6H |
| NH(CH₃) | 2.9 - 3.4 | Singlet | 3H |
| NH-N(CH₃)₂ | 4.5 - 5.5 | Broad Singlet | 1H |
| C(=S)NH(CH₃) | 7.5 - 8.5 | Broad Singlet | 1H |
Note: Chemical shifts are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, three distinct carbon signals are predicted.
The most downfield signal would be that of the thiocarbonyl carbon (C=S), which typically resonates in the 180-200 ppm range due to the significant deshielding effect of the double-bonded sulfur atom. The carbon atoms of the methyl groups would appear much further upfield. The two equivalent carbons of the N(CH₃)₂ group would produce a single signal, while the carbon of the N-methyl group would give rise to a separate signal, with their precise shifts influenced by their respective nitrogen environments.
Expected ¹³C NMR Data Table for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S | 180 - 185 |
| N(CH₃)₂ | 40 - 45 |
| NH(CH₃) | 30 - 35 |
Note: Chemical shifts are predicted values based on typical ranges for similar functional groups. libretexts.org
¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms. huji.ac.il The molecule contains three chemically distinct nitrogen atoms: the primary amine nitrogen (N1), the tertiary hydrazine nitrogen (N2), and the secondary amide nitrogen (N3).
Each of these nitrogens would produce a separate resonance in the ¹⁵N NMR spectrum. The chemical shifts would be indicative of their hybridization and substitution. For instance, the hydrazine nitrogens are known to resonate at different frequencies compared to amide nitrogens. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments often require isotopic enrichment or are performed using indirect detection methods like ¹H-¹⁵N HSQC. huji.ac.il
Expected ¹⁵N NMR Chemical Shift Ranges
| Nitrogen Atom | Environment | Expected Chemical Shift Range (δ, ppm) |
|---|---|---|
| N1 | H₂N -N(CH₃)₂ | -320 to -350 |
| N2 | H₂N-N (CH₃)₂ | -280 to -310 |
| N3 | C(=S)-N H(CH₃) | -250 to -270 |
Note: Ranges are approximate and referenced relative to liquid NH₃. Values are based on general data for hydrazine and amide derivatives. nih.govnih.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate proton signals with their directly attached carbon or nitrogen atoms. This would definitively link the ¹H NMR signals for the methyl groups to their corresponding ¹³C signals and the N-H proton signals to their respective nitrogen atoms in a ¹H-¹⁵N HSQC.
These 2D techniques would provide irrefutable evidence for the proposed structure of this compound, leaving no ambiguity in the assignment of its complex spectroscopic data. researchgate.net
Vibrational Spectroscopic Investigations (Infrared and Raman)
The IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to the stretching and bending vibrations of its primary functional groups.
N-H Vibrations: The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups are expected to appear in the region of 3100-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. The N-H bending (scissoring) mode would be observed in the 1550-1650 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations for the various carbon-nitrogen bonds in the molecule typically appear in the fingerprint region, between 1200 cm⁻¹ and 1400 cm⁻¹.
C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is a key characteristic band for thioureas and related compounds. It is generally observed in the 700-850 cm⁻¹ region. This band can sometimes be coupled with other vibrations, but its presence is a strong indicator of the thioamide group.
Expected Vibrational Frequencies Data Table
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ and -NH | 3100 - 3400 |
| C-H Stretch | -CH₃ | 2850 - 3000 |
| N-H Bend | -NH₂ and -NH | 1550 - 1650 |
| C-N Stretch | Thioamide/Hydrazine | 1200 - 1400 |
| C=S Stretch | Thiocarbonyl | 700 - 850 |
Note: These are characteristic ranges and the exact position and intensity of bands can be influenced by the molecular environment and intermolecular interactions. libretexts.org
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Vibrational Spectroscopy (FT-IR, Raman)
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Theoretical and Computational Investigations of N,2,2 Trimethylhydrazinecarbothioamide
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the molecular structure and reactivity of chemical compounds. These studies are typically performed using methods like Density Functional Theory (DFT).
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution and energy of its electrons (electronic structure). For N,2,2-Trimethylhydrazinecarbothioamide, this would involve computational modeling to predict bond lengths, bond angles, and dihedral angles. However, no specific studies reporting the optimized geometry or electronic structure parameters for this compound have been published.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nih.govnih.gov From these energies, various reactivity indices such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. nih.govnih.gov There is currently no available literature containing the calculated HOMO-LUMO energies or reactivity descriptors for this compound.
Electrostatic Potential Surface Analysis for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface. nih.gov It is used to identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, thereby predicting sites for intermolecular interactions. researchgate.net Specific MEP analysis for this compound has not been reported in scientific publications.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, identifying the most stable conformers as minima on this surface. Such an analysis for this compound would reveal its preferred shapes and the energy barriers between them, but this research has not been published.
Non-covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, govern how individual molecules recognize each other and self-assemble into larger, organized structures known as supramolecular assemblies. mdpi.com The study of these interactions is fundamental to understanding the solid-state structure and properties of a compound.
Hydrogen Bonding Networks (N-H···S, N-H···O, C-H···S, C-H···O)
Hydrogen bonds are specific, directional non-covalent interactions that play a key role in determining the crystal structure of molecules containing N-H or O-H groups. In hydrazinecarbothioamide derivatives, N-H···S hydrogen bonds are common and significantly influence their molecular packing. nih.gov Interactions involving oxygen (N-H···O, C-H···O) would occur if the molecule crystallizes with oxygen-containing solvents or co-formers. A detailed crystallographic study, which would identify and characterize these specific hydrogen bonding networks for this compound, is not available in the current body of scientific literature.
Coordination Chemistry of N,2,2 Trimethylhydrazinecarbothioamide As a Ligand
Synthesis of Metal Complexes Featuring N,2,2-Trimethylhydrazinecarbothioamide Ligand
The synthesis of metal complexes with ligands of the hydrazinecarbothioamide family is a well-established area of coordination chemistry. The methods employed are generally straightforward, yielding stable crystalline products.
Ligands based on the hydrazinecarbothioamide framework have been successfully used to form complexes with a wide range of d-block transition metals. Research has extensively documented complexes with copper(I), copper(II), cobalt(II), cobalt(III), nickel(II), manganese(II), and zinc(II). nih.govtandfonline.comjmchemsci.comnih.gov The ability of these ligands to chelate with soft acidic metal ions is a key feature of their coordinating tendency. nih.gov Beyond the first-row transition metals, complexes with palladium(II) have also been synthesized and characterized. nih.gov
While the focus has predominantly been on transition metals, the flexible donor set of these ligands also allows for coordination with main group metal ions. For instance, complexes with cadmium(II) have been prepared, demonstrating the broad applicability of this ligand class in coordination chemistry.
The formation of metal complexes with hydrazinecarbothioamide-type ligands is highly dependent on the reaction stoichiometry and conditions. The metal-to-ligand ratio is a critical factor that dictates the structure of the resulting complex. Common stoichiometries observed include 1:1, 1:2, and 2:2 (metal:ligand). nih.govtandfonline.comnih.gov For example, reactions of nickel(II), zinc(II), and palladium(II) salts with a thiosemicarbazone ligand in a 1:1 molar ratio have yielded complexes with that specific stoichiometry. nih.gov Conversely, reacting the same types of ligands with iron(III) and cobalt(III) in a 1:2 molar ratio leads to the formation of 1:2 complexes. nih.gov
The synthesis of these complexes is typically achieved through Schiff base condensation reactions or by direct reaction of the pre-synthesized ligand with a suitable metal salt. nih.gov Common synthetic procedures involve refluxing an alcoholic solution, such as ethanol (B145695) or methanol, containing the ligand and the metal salt for several hours. nih.govnih.gov For instance, some copper(II), cobalt(II), and nickel(II) complexes have been prepared by refluxing an ethanolic solution of the ligand and metal salt on a water bath for 4 hours. nih.gov The choice of solvent and reaction time is crucial for obtaining high yields of the desired product.
Table 1: Examples of Synthetic Conditions and Stoichiometries for Thiosemicarbazone-type Metal Complexes
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Solvent | Reaction Conditions | Reference |
| Ni(II), Zn(II), Pd(II) | Morpholine-thiosemicarbazone | 1:1 | Methanol | Stirred at 50 °C for 10 min | nih.gov |
| Co(III), Fe(III) | Morpholine-thiosemicarbazone | 1:2 | Methanol | Not specified | nih.gov |
| Cu(II), Co(II), Ni(II) | Thiosemicarbazone | Not specified | Ethanol | Refluxed on water bath for 4 h | nih.gov |
| Ni(II) | Fluorene-thiosemicarbazone | 1:2 (bis-bidentate) | Ethanol | Refluxed for 4 h | nih.gov |
| Cu(II) | Furan-2-aldehyde thiosemicarbazone | 2:2 | Not specified | Not specified | tandfonline.com |
| Ni(II), Zn(II) | Furan-2-aldehyde thiosemicarbazone | 1:2 | Not specified | Not specified | tandfonline.com |
Elucidation of Coordination Modes and Ligand Denticity
The coordination behavior of this compound and related ligands is defined by the availability of sulfur and nitrogen donor atoms, which allows for various coordination modes.
Hydrazinecarbothioamide derivatives most commonly act as bidentate ligands, coordinating to metal ions through the sulfur atom of the thiocarbonyl group (C=S) and a nitrogen atom. nih.govresearchgate.net This mixed N,S-donor site coordination is a hallmark of this class of compounds. nih.gov The ligand can coordinate either as a neutral molecule (thione form) or, more frequently, as a deprotonated anion (thiolate form), where the proton from the N-H group adjacent to the C=S group is lost upon complexation. researchgate.netmdpi.com
Spectroscopic methods, particularly infrared (IR) spectroscopy, are instrumental in determining the coordination mode. The coordination through the azomethine nitrogen (in thiosemicarbazones) and the sulfur atom is suggested by shifts in the characteristic IR bands. tandfonline.com For example, a shift in the ν(C=N) band indicates coordination of the azomethine nitrogen, while changes in the bands associated with the C=S group suggest the involvement of the sulfur atom in bonding. nih.gov In some cases, if additional donor sites are present in the ligand's backbone, such as a pyridine (B92270) ring or a hydroxyl group, tridentate (e.g., NNS or ONS) or even tetradentate coordination can occur. nih.govmdpi.com
Table 2: Spectroscopic Evidence for N,S Coordination in Thiosemicarbazone Complexes
| Complex Type | Spectroscopic Technique | Key Observation | Interpretation | Reference |
| General Thiosemicarbazones | IR Spectroscopy | Shift in ν(C=N) stretching vibration | Coordination of azomethine nitrogen | tandfonline.comnih.gov |
| General Thiosemicarbazones | IR Spectroscopy | Shift/disappearance of bands associated with ν(C=S) | Coordination of thiolate sulfur | tandfonline.commdpi.com |
| Zn(II) Complex | 1H NMR Spectroscopy | Downfield shift of imine proton signal | Coordination of imine nitrogen | mdpi.com |
| Mn(II) & Zn(II) Complexes | IR Spectroscopy | Shift in ν(C=O) stretching vibration | Coordination of carbonyl oxygen (in hydrazones) | nih.gov |
A direct consequence of the bidentate or polydentate coordination of hydrazinecarbothioamide ligands is the formation of a chelate ring. libretexts.orgyoutube.com When acting as an N,S-bidentate ligand, a stable five-membered ring is typically formed, consisting of the metal ion, the sulfur atom, the two carbon atoms of the ligand backbone, and the coordinated nitrogen atom. nih.gov This phenomenon, known as the chelate effect, results in metal complexes that are significantly more thermodynamically stable than analogous complexes formed with similar monodentate ligands. libretexts.org
X-ray diffraction analysis provides definitive proof of chelate ring formation and allows for the precise measurement of bond lengths and angles within the coordination sphere. mdpi.com For instance, crystallographic data for a cobalt(III) complex confirmed the formation of four 5-membered chelate rings through the coordination of two tridentate NNS ligands. mdpi.com
Structural Diversity of Metal Complexes
The versatile coordination ability of hydrazinecarbothioamide ligands, combined with the varied electronic properties and steric requirements of different metal ions, leads to a remarkable structural diversity in the resulting complexes. researchgate.net The geometry of the complex is influenced by factors such as the metal's oxidation state, coordination number, and the ligand-to-metal stoichiometry. nih.gov
Complexes with this type of ligand have been found to adopt several common geometries. Octahedral geometries are frequently observed, particularly for Co(III) and Ni(II) complexes, often in a 1:2 metal-to-ligand ratio where two tridentate or three bidentate ligands coordinate to the central metal ion. nih.govmdpi.comchemijournal.com Square planar geometries are also common, especially for Ni(II), Cu(II), and Pd(II) complexes with a 1:1 or 1:2 stoichiometry. nih.gov Furthermore, tetrahedral arrangements have been reported, particularly for some Zn(II) complexes. nih.gov
Beyond simple mononuclear structures, these ligands can also form multinuclear complexes, such as binuclear or polynuclear species, where the ligand bridges two or more metal centers. nih.govresearchgate.net The structural diversity is further expanded by the possibility of incorporating co-ligands into the coordination sphere, leading to mixed-ligand complexes with unique properties and geometries. nih.gov
Influence of Ligand Substitution on Coordination Environment and Stereochemistry
The substitution of the hydrogen atoms on the hydrazine (B178648) and thioamide moieties with trimethyl groups in this compound can have a significant impact on the coordination environment and stereochemistry of its metal complexes. The steric bulk introduced by the three methyl groups can influence the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers.
Furthermore, these substitutions can affect the electronic properties of the ligand, such as its donor strength, which in turn influences the stability and geometry of the resulting metal complexes. The presence of the methyl groups may also lead to specific stereochemical arrangements of the ligands around the metal ion to minimize steric hindrance.
Bridging Ligand Architectures and Polynuclear Complexes
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes with this compound are intrinsically linked to the nature of the metal-ligand interactions and the resulting coordination geometry.
Ligand Field Effects and Electron Configuration
As a ligand, this compound creates a ligand field around the central metal ion, which leads to the splitting of the d-orbitals. The magnitude of this splitting, denoted as Δ, is influenced by the donor atoms (sulfur and nitrogen) and the geometry of the complex. The strength of the ligand field determines the electron configuration of the metal ion, particularly for d⁴ to d⁷ configurations, which can exist in either high-spin or low-spin states.
In an octahedral field, a strong ligand field (large Δ) will favor a low-spin configuration, where electrons pair up in the lower energy t₂g orbitals before occupying the higher energy eg orbitals. Conversely, a weak ligand field (small Δ) will result in a high-spin configuration, where electrons occupy all d-orbitals singly before pairing up. The specific spin state of the metal ion has a direct impact on the magnetic properties of the complex.
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis d-d transitions)
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of metal complexes of this compound. The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions within the complex. These transitions can be broadly categorized as:
d-d transitions: These transitions occur between the split d-orbitals of the metal ion. The energy of these transitions is related to the ligand field splitting parameter (Δ) and provides information about the coordination geometry and the strength of the metal-ligand bond. These bands are typically weak due to being Laporte forbidden.
Charge-transfer transitions: These are more intense transitions that involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or from a metal-based orbital to a ligand-based orbital (MLCT).
The positions and intensities of these absorption bands are characteristic of the metal ion, its oxidation state, and the coordination environment provided by the this compound ligand.
Interactive Data Table: Representative UV-Vis Spectral Data for Related Thiosemicarbazone Complexes
| Metal Ion | Coordination Geometry | d-d Transition (nm) | Charge Transfer (nm) |
| Co(II) | Octahedral | ~550 | ~350 |
| Ni(II) | Octahedral | ~650, ~400 | ~320 |
| Ni(II) | Square Planar | ~450 | ~380 |
| Cu(II) | Square Planar | ~600 | ~400 |
Note: This table presents generalized data for thiosemicarbazone complexes and is intended to be illustrative of the expected spectral features for complexes of this compound.
Magnetic Susceptibility Studies for Spin State Determination
Magnetic susceptibility measurements provide direct insight into the number of unpaired electrons in a metal complex, thereby allowing for the determination of the spin state of the metal ion. The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is related to the total spin quantum number (S) of the complex.
For a given d-electron configuration, the theoretical spin-only magnetic moment can be calculated. By comparing the experimentally determined magnetic moment with the theoretical values for high-spin and low-spin configurations, the ground electronic state of the metal complex can be established. For example, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and a magnetic moment of around 2.8 μB, whereas a square planar Ni(II) complex is diamagnetic (μ_eff = 0). Deviations from the spin-only value can provide information about orbital contributions to the magnetic moment.
Interactive Data Table: Expected Magnetic Moments for Metal Complexes
| Metal Ion | d-electron Count | Spin State | Unpaired Electrons (n) | Spin-only μ_eff (μB) |
| Mn(II) | d⁵ | High-spin | 5 | 5.92 |
| Fe(II) | d⁶ | High-spin | 4 | 4.90 |
| Fe(II) | d⁶ | Low-spin | 0 | 0 |
| Co(II) | d⁷ | High-spin | 3 | 3.87 |
| Co(II) | d⁷ | Low-spin | 1 | 1.73 |
| Ni(II) | d⁸ | High-spin (Octahedral) | 2 | 2.83 |
| Ni(II) | d⁸ | Low-spin (Square Planar) | 0 | 0 |
| Cu(II) | d⁹ | - | 1 | 1.73 |
Information regarding "this compound" is not available in publicly accessible resources.
Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound." The search yielded general information for the broader class of compounds known as hydrazinecarbothioamides (also referred to as thiosemicarbazides or thiocarbohydrazides), but detailed reaction pathways, mechanistic studies, and kinetic data for the specific N,2,2-trimethyl derivative could not be located.
As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user request. The requested sections on nucleophilic and electrophilic reactivity, its role in heterocyclic synthesis, and specific mechanistic insights require experimental data and research findings that are not present in the available search results.
Therefore, the generation of a thorough and scientifically accurate article focusing solely on "this compound" as per the user's structured outline cannot be completed.
Reaction Pathways and Mechanistic Elucidation of N,2,2 Trimethylhydrazinecarbothioamide Transformations
Mechanistic Insights into its Chemical Transformations
Identification and Characterization of Reaction Intermediates
There is no available research that identifies or characterizes the reaction intermediates involved in the transformations of N,2,2-Trimethylhydrazinecarbothioamide. Spectroscopic and crystallographic data, which are essential for such characterization, have not been reported for any transient species in its reactions.
Isotopic Labeling Studies for Mechanistic Confirmation
A review of scientific literature reveals no isotopic labeling studies conducted on this compound. Such studies are crucial for elucidating reaction mechanisms by tracking the pathways of specific atoms, but this experimental approach has not been applied to this compound.
Catalytic Applications as a Reagent or Ligand
There are no published reports on the catalytic applications of this compound, either as a reagent or as a ligand for metal catalysts. While related compounds, such as various thiosemicarbazone derivatives, have been investigated for their catalytic activities, this specific trimethylated hydrazinecarbothioamide has not been featured in such research.
Emerging Research Directions and Future Perspectives
Unexplored Synthetic Avenues and Methodological Advancements
The conventional synthesis of thiosemicarbazides typically involves the reaction of hydrazides with isothiocyanates or the condensation of thiosemicarbazide (B42300) with aldehydes or ketones. nih.govresearchgate.net While effective, these methods present opportunities for innovation to improve yield, purity, and functional group tolerance, and to enable greener chemical processes.
Future synthetic research could explore several advanced methodologies:
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity for N,2,2-Trimethylhydrazinecarbothioamide. This method also allows for safer handling of potentially hazardous reagents and intermediates.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side-product formation. This has been successfully applied to other heterocyclic syntheses and holds promise for thiosemicarbazide derivatives.
Multi-component Reactions (MCRs): Designing a one-pot MCR for this compound could significantly enhance synthetic efficiency by combining multiple steps without isolating intermediates. This approach is valued for its atom economy and reduction of waste. researchgate.net
Novel Catalytic Systems: Investigating the use of organocatalysts or novel metal catalysts could open new reaction pathways, potentially allowing for the synthesis of derivatives that are inaccessible through traditional methods.
| Methodology | Traditional Approach | Potential Advancement | Key Advantages of Advancement |
|---|---|---|---|
| Reaction Condition Control | Batch processing with conventional heating | Continuous flow synthesis | Precise control over temperature/pressure, improved safety, scalability |
| Reaction Time | Several hours to days | Microwave-assisted synthesis | Reduced reaction times (minutes), often higher yields |
| Process Efficiency | Stepwise synthesis with intermediate isolation | Multi-component reactions (MCRs) | Improved atom economy, reduced waste, operational simplicity |
| Catalysis | Often requires stoichiometric reagents or harsh conditions (e.g., strong acids/bases) | Development of novel organo- or metal-catalysts | Milder reaction conditions, higher selectivity, access to new derivatives |
Novel Applications in Materials Science
The unique structural features of thiosemicarbazides, particularly their ability to act as ligands for transition metals, make them attractive building blocks for new materials. jocpr.com While this compound itself has not been extensively studied in this context, its potential can be inferred from related compounds.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the hydrazinecarbothioamide backbone are excellent donor sites for coordinating with metal ions. This could allow for the self-assembly of this compound into sophisticated coordination polymers or MOFs. Such materials are of great interest for applications in gas storage, catalysis, and chemical sensing.
Polymer Science: Thiosemicarbazide derivatives can be incorporated into polymer backbones or used as functional pendants. researchgate.net Research could focus on synthesizing polymers incorporating this compound to create materials with unique thermal, optical, or metal-binding properties. These could find use in specialty plastics, coatings, or as platforms for capturing heavy metals from aqueous solutions. researchgate.net
Organometallic Compounds: The field of organometallic chemistry involves compounds with bonds between carbon and a metal. wikipedia.org this compound could serve as a versatile ligand in the synthesis of novel organometallic complexes. These complexes could be investigated for catalytic activity in various organic transformations or for their potential as precursors to thin-film materials.
Advanced Theoretical Modeling Approaches
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving significant time and resources. nih.gov For a compound like this compound, where experimental data is scarce, theoretical modeling is an invaluable starting point.
Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties of this compound. tandfonline.com Mapping the Molecular Electrostatic Potential (MEP) can identify sites susceptible to electrophilic and nucleophilic attack, providing insights into its reactivity. tandfonline.com
Molecular Docking: If exploring potential biological applications, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. nih.gov This is a standard method in early-stage drug discovery.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogues, QSAR models can be developed to correlate specific structural features with observed activity (e.g., antimicrobial potency or material performance). nih.gov This can guide the design of more effective next-generation compounds.
Reaction Mechanism Simulation: Computational models can elucidate the step-by-step mechanism of chemical reactions, including the synthesis or degradation of this compound. researchgate.net This can help optimize reaction conditions and understand the formation of byproducts.
| Modeling Approach | Information Gained | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity sites, spectroscopic predictions. tandfonline.com | Guiding synthesis, interpreting experimental spectra, understanding intrinsic reactivity. |
| Molecular Docking | Binding modes and affinity to biological targets. nih.gov | Screening for potential therapeutic applications (e.g., enzyme inhibition). |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity or material properties. nih.gov | Rational design of more potent or effective analogues. |
| Reaction Mechanism Simulation | Transition states, energy barriers, and reaction pathways. researchgate.net | Optimizing synthetic routes and minimizing unwanted side reactions. |
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the current lack of dedicated research. Much of its potential is inferred from the broader class of thiosemicarbazides. This scarcity of data, however, also represents a significant opportunity.
Challenges:
Lack of Foundational Data: There is a need to establish fundamental physicochemical data, including detailed spectroscopic characterization (NMR, IR, Mass Spec), single-crystal X-ray structure, and solubility profiles.
Synthetic Optimization: Developing a robust, scalable, and high-yield synthesis for this compound is a crucial first step for any further investigation.
Specificity of Function: A key research question will be to determine what unique properties, if any, the specific N,2,2-trimethyl substitution pattern confers upon the molecule compared to other thiosemicarbazides.
Opportunities:
Untapped Biological Potential: The thiosemicarbazide scaffold is known for a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net this compound represents an unexplored structure within this pharmacologically important class.
Novel Material Precursor: As outlined, the compound is a promising candidate for the development of new polymers and coordination materials with tailored properties.
Synergy of Computational and Experimental Work: The lack of existing data makes this compound an ideal subject for a research program that tightly integrates theoretical predictions with targeted experimental validation, showcasing modern chemical research strategies.
Fundamental Chemical Insight: Studying the reactivity and coordination chemistry of this compound can provide deeper insights into the fundamental behavior of the hydrazinecarbothioamide functional group.
Future research efforts directed at these challenges will unlock the full potential of this compound, paving the way for new discoveries in both medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,2,2-Trimethylhydrazinecarbothioamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and ketones or aldehydes under acidic or basic conditions. For example, thiosemicarbazide reacts with substituted acetophenones in ethanol with HCl catalysis, followed by reflux and crystallization . Variations in substituents (e.g., methoxy, nitro, or chloro groups) require tailored reaction conditions to optimize yields (e.g., 86–94% yields reported for methoxy-substituted derivatives) .
Q. How are hydrazinecarbothioamide derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- FT-IR : Identification of functional groups like C=O (1684–1690 cm⁻¹), C=S (1177–1185 cm⁻¹), and NH stretches (3237–3271 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent effects on aromatic protons and carbon environments .
- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol configurations) and intermolecular interactions (e.g., hydrogen bonding in N-(2-chlorobenzyl) derivatives) .
Q. What are the common applications of thiocarbohydrazides in experimental chemistry?
- Methodological Answer : These compounds serve as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
